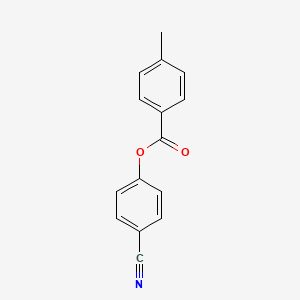

4-Cyanophenyl 4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAWNOODTBZTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336348 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32792-42-0 | |

| Record name | p-Toluic acid, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyanophenyl 4-methylbenzoate: Properties, Synthesis, and Characterization

Introduction

4-Cyanophenyl 4-methylbenzoate is a benzoate ester distinguished by its rigid, linear molecular architecture and polar functional groups. This structure, comprising a cyanophenyl group linked via an ester bridge to a methylbenzoate moiety, makes it a molecule of significant interest in materials science. Its primary role is as a key intermediate and building block in the synthesis of advanced thermotropic liquid crystals. The presence of the terminal cyano group is a well-established strategy for inducing strong positive dielectric anisotropy, a critical property for applications in twisted nematic liquid crystal displays (TN-LCDs).[1] This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and detailed characterization data for researchers and professionals in chemical synthesis and materials development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its defining feature is the rod-like shape, which is fundamental to the formation of liquid crystalline phases (mesophases) in related, more complex molecules. The combination of the polar nitrile (-C≡N) group and the ester linkage (-COO-) results in strong dipole-dipole interactions that influence molecular packing and, consequently, its physical properties.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 32792-42-0 | [2] |

| Molecular Formula | C₁₅H₁₁NO₂ | [2] |

| Molar Mass | 237.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 142-143 °C | [2] |

| Boiling Point | 411.3 ± 38.0 °C (Predicted) | [2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |

Synthesis and Purification

The most direct and reliable synthesis of this compound is achieved through the esterification of 4-cyanophenol with 4-methylbenzoyl chloride. This method is favored due to the high reactivity of the acyl chloride, which ensures a high-yield reaction under relatively mild conditions. A tertiary amine base, such as pyridine or triethylamine, is employed as a catalyst and, critically, as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow: Synthesis and Purification

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

-

4-Cyanophenol (1.0 eq)

-

4-Methylbenzoyl chloride (1.05 eq)

-

Pyridine (1.5 eq), dried

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol and Deionized Water (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Acyl Chloride Addition: Cool the solution to 0°C using an ice bath. Add 4-methylbenzoyl chloride (1.05 eq) dropwise via a syringe over 15 minutes. The formation of a white precipitate (pyridinium hydrochloride) is typically observed.

-

Causality Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-cyanophenol is consumed.

-

Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x).

-

Self-Validation: The acid wash is a critical step. Successful removal of pyridine is confirmed if the aqueous layer is acidic upon testing with pH paper.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until persistent turbidity is observed. Cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques, primarily NMR and IR spectroscopy.

Logical Flow for Compound Characterization

Caption: Logical workflow for the structural validation of the final product.

Expected Spectroscopic Data

The following table summarizes the key signals and absorptions expected for this compound.

Table 2: Characteristic Spectroscopic Data

| Technique | Feature | Expected Value and Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.1 (d, 2H, Ar-H ortho to C=O) ~7.7 (d, 2H, Ar-H ortho to CN) ~7.4 (d, 2H, Ar-H ortho to O) ~7.3 (d, 2H, Ar-H ortho to CH₃) ~2.45 (s, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (Ester C=O) ~154 (Ar-C-O) ~145 (Ar-C-CH₃) ~134 (Ar-C-H) ~132 (Ar-C-H) ~130 (Ar-C-H) ~126 (Ar-C-COO) ~122 (Ar-C-H) ~118 (Nitrile C≡N) ~111 (Ar-C-CN) ~22 (Methyl -CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ (Strong, sharp C≡N stretch) ~1735 cm⁻¹ (Strong, sharp C=O ester stretch) ~1270 & 1100 cm⁻¹ (Strong C-O ester stretches) |

Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., CDCl₃).

Applications in Materials Science

The primary application of this compound and its analogues is as precursors for nematic liquid crystals.[4] The rigid core, linearity, and strong terminal dipole (from the cyano group) are essential features for creating materials with a stable nematic phase over a broad temperature range.[4][5] These molecules are often components in complex eutectic mixtures designed to achieve specific performance characteristics for display technologies, such as predictable alignment, high resolution, and optimal electro-optical response.[1][4] The ability to tune properties like dielectric anisotropy and clearing points by modifying the alkyl chain (in this case, a methyl group) makes this class of compounds highly versatile for developing next-generation liquid crystal displays and other optoelectronic devices.[1][6]

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with plenty of water.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It may also cause skin and eye irritation.[7][8]

Always consult the latest Material Safety Data Sheet (MSDS) before handling this compound.[9]

Conclusion

This compound is a foundational molecule in the field of materials chemistry, particularly for liquid crystal synthesis. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and clear spectroscopic signatures make it an ideal model compound for research and development. A thorough understanding of its synthesis and characterization, as detailed in this guide, is essential for professionals aiming to design and create advanced materials for optical and electronic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dakenchem.com [dakenchem.com]

- 5. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

4-Cyanophenyl 4-methylbenzoate molecular weight and formula

An In-depth Technical Guide to 4-Cyanophenyl 4-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in the fields of materials science and pharmaceutical development. We will delve into its fundamental molecular characteristics, logical synthesis strategies, and key applications, offering field-proven insights for researchers and development professionals.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No: 32792-42-0) is an aromatic ester characterized by a rigid core structure containing two phenyl rings linked by an ester group.[1] One ring is substituted with a nitrile (cyano) group, and the other with a methyl group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate.

Core Molecular Attributes

The fundamental properties of a molecule are critical for predicting its behavior in various systems, from reaction flasks to biological assays. The molecular formula of this compound is C₁₅H₁₁NO₂.[2][3] Its calculated molecular weight is 237.25 g/mol .[1][2]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

For practical lab work, a summary of key physical properties is indispensable. These values are crucial for designing purification procedures, selecting appropriate solvents, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 32792-42-0 | [2][4] |

| Molecular Formula | C₁₅H₁₁NO₂ | [2][3] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Melting Point | 142-143 °C | [2] |

| Boiling Point | 411.3 ± 38.0 °C (Predicted) | [2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | [3] |

| InChIKey | QIAWNOODTBZTGG-UHFFFAOYSA-N | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through esterification. A robust and widely applicable method involves the reaction of an activated carboxylic acid derivative with a phenol. Below is a detailed protocol based on the classical acid chloride intermediate route, chosen for its reliability and scalability in a laboratory setting.

Experimental Protocol: Acid Chloride-Mediated Esterification

This two-step process first activates the carboxylic acid, 4-methylbenzoic acid, by converting it to its more reactive acid chloride form. This intermediate then readily reacts with 4-cyanophenol to form the desired ester.

Step 1: Synthesis of 4-methylbenzoyl chloride

-

Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-methylbenzoic acid (1.0 eq) to the flask.

-

Reaction: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the flask at room temperature.

-

Causality Insight: Thionyl chloride is an excellent reagent for this conversion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

-

Reflux: Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by observing the dissolution of the solid 4-methylbenzoic acid.

-

Purification: Remove excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylbenzoyl chloride is often of sufficient purity to be used directly in the next step.

Step 2: Esterification with 4-cyanophenol

-

Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (~1.1 eq) in an anhydrous solvent like dichloromethane (DCE) or tetrahydrofuran (THF).

-

Trustworthiness Principle: Anhydrous conditions are critical. Acid chlorides are highly reactive towards water, which would hydrolyze the intermediate back to the carboxylic acid, significantly reducing the yield. The inert atmosphere prevents this.

-

-

Reaction: Cool the solution in an ice bath (0 °C). Slowly add the crude 4-methylbenzoyl chloride from Step 1 to the solution.

-

Completion: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Workup & Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to yield pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural motifs of this compound make it a versatile building block in several advanced applications.

-

Liquid Crystal Materials: Esters containing cyanophenyl groups are fundamental components in liquid crystal displays (LCDs).[1][5] The cyano group provides a strong dipole moment, which is essential for the alignment of the molecules in an electric field, while the rigid benzoate core contributes to the formation of stable liquid crystalline phases.[5] The methyl substituent can further modulate these properties, such as enhancing thermal stability.[1]

-

Pharmaceutical Intermediates: The molecule serves as a valuable scaffold in medicinal chemistry.

-

Bioisostere Precursor: The cyano group is a well-known precursor to the tetrazole ring, a common bioisostere for the carboxylic acid group. This transformation is particularly relevant in the design of drugs like angiotensin II receptor antagonists, which are used to treat hypertension.[1]

-

Scaffold for Active Agents: The core phenyl benzoate structure can be modified to create various active pharmaceutical ingredients (APIs). Through ester hydrolysis, the molecule can be broken down into 4-methylbenzoic acid and 4-cyanophenol, both of which are useful building blocks for other complex molecules, including some nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

-

Functional Polymers: As a monomer, it can be incorporated into polymers to create materials with specific optical or electronic properties, driven by the polarity and rigidity of its structure.

Conclusion

This compound is more than a simple chemical compound; it is a highly functionalized intermediate with significant potential. Its well-defined molecular structure and predictable reactivity, grounded in classical organic chemistry principles, make it a reliable component for both established and novel applications. For researchers in materials science and drug discovery, understanding the synthesis and properties of this molecule opens avenues for developing next-generation liquid crystals, targeted therapeutics, and advanced polymers.

References

An In-depth Technical Guide to 4-Cyanophenyl 4-methylbenzoate: Synthesis, Properties, and Applications in Advanced Materials

This technical guide provides a comprehensive overview of 4-Cyanophenyl 4-methylbenzoate, a key intermediate in the development of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on its chemical identity, synthesis, physicochemical properties, and applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

This compound is a benzoate ester characterized by a cyanophenyl group and a tolyl group. Its unique molecular structure, featuring a rigid core and a polar cyano group, is fundamental to its utility in materials science.

Systematic IUPAC Name: this compound[1]

Synonyms:

-

4-Cyanophenyl-4'-Methylbenzoate[2]

-

4-Methylbenzoic acid 4-cyanophenyl ester

-

Benzoic acid, 4-methyl-, 4-cyanophenyl ester

Key Identifiers:

-

Molecular Weight: 237.25 g/mol [3]

-

InChI: InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3[1]

-

SMILES: CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N[1]

Physicochemical and Thermochemical Properties

The physical and chemical properties of this compound are crucial for its handling, processing, and performance in various applications.

| Property | Value | Source |

| Melting Point | 142-143 °C | [3] |

| Boiling Point (Predicted) | 411.3 ± 38.0 °C | [3] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [3] |

| XlogP (Predicted) | 3.7 | [1] |

Synthesis Methodology: A Validated Approach

The synthesis of this compound is typically achieved through the esterification of 4-cyanophenol with 4-methylbenzoyl chloride. This method is a standard and reliable procedure for forming benzoate esters.

General Experimental Protocol

Materials:

-

4-Cyanophenol

-

4-Methylbenzoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol in anhydrous dichloromethane.

-

Addition of Base: Add a slight excess of pyridine to the solution. Pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Addition of Acyl Chloride: Slowly add an equimolar amount of 4-methylbenzoyl chloride to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction mixture with dilute hydrochloric acid to neutralize the excess pyridine. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield a pure, crystalline solid.

Synthesis Workflow Diagram

References

Discovery and history of cyanophenyl benzoate liquid crystals

An In-Depth Technical Guide to the Discovery and History of Cyanophenyl Benzoate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of chemically stable, room-temperature liquid crystals in the early 1970s catalyzed a revolution in electronics, enabling the flat-panel display technology that now permeates modern life. Within this pivotal class of materials, cyanophenyl benzoates emerged as indispensable components, prized for their robust mesophase behavior and significant positive dielectric anisotropy. This technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles of cyanophenyl benzoate liquid crystals. We delve into the molecular architecture that dictates their unique properties, detail their chemical synthesis, outline the suite of experimental techniques for their characterization, and discuss their foundational role in electro-optic applications. This document serves as a technical resource for researchers and scientists, offering field-proven insights into the causality behind experimental design and the structure-property relationships that make these materials cornerstones of liquid crystal technology.

Historical Context: The Quest for a Stable Mesophase

The history of cyanophenyl benzoate liquid crystals is intrinsically linked to the broader search for materials suitable for the first viable liquid crystal displays (LCDs). Early liquid crystals discovered in the late 19th and early 20th centuries, such as cholesteryl benzoate, were often chemically unstable and exhibited liquid crystalline phases (mesophases) only at elevated temperatures. The invention of the twisted nematic (TN) display in the late 1960s created an urgent need for new materials with a specific set of properties: a stable nematic mesophase at ambient temperatures, chemical and photochemical stability, colorlessness, and, crucially, a strong positive dielectric anisotropy (Δε).[1][2]

The breakthrough came from the laboratory of George W. Gray at the University of Hull.[3][4] In 1972, Gray's team synthesized the 4-alkyl-4'-cyanobiphenyls (e.g., 5CB), which were the first compounds to meet all of these requirements.[2] This discovery was the critical enabler for the commercialization of LCDs in watches, calculators, and instrument panels.[5] The success of the cyanobiphenyls spurred intense research into other molecular structures that could offer similar or complementary properties. It was in this fertile scientific environment that cyanophenyl benzoates were investigated and established as a vital class of liquid crystals, often used in conjunction with cyanobiphenyls to formulate mixtures with optimized performance characteristics.[1][6] While many early liquid crystals were incompatible with cyanobiphenyls, forming unwanted smectic phases, certain classes of phenyl benzoate esters were found to be highly miscible, allowing for the fine-tuning of properties like viscosity and nematic temperature range.[6]

Molecular Design and Structure-Property Relationships

The remarkable properties of cyanophenyl benzoate liquid crystals are a direct consequence of their specific molecular architecture. The archetypal structure consists of three key components: a terminal cyano group, a rigid core composed of two phenyl rings linked by a benzoate ester group, and a flexible alkyl or alkoxy tail.

-

The Cyano (-C≡N) Group: This terminal group is the primary determinant of the material's dielectric properties. The strong electron-withdrawing nature of the nitrile creates a large permanent dipole moment along the long molecular axis. This feature is directly responsible for the large, positive dielectric anisotropy (Δε > 0), which is the essential property for inducing molecular reorientation in a TN-LCD.[7][8]

-

The Phenyl Benzoate Core: The rigid, linear core, composed of aromatic rings, provides the structural anisotropy necessary for the formation of a liquid crystal phase. This rod-like shape promotes the long-range orientational order characteristic of the nematic phase.[7] The ester linkage (-COO-) contributes to the molecular polarity and influences the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase).

-

The Flexible Alkyl Chain (-CnH2n+1): The terminal alkyl chain adds flexibility to the molecule. This flexibility disrupts perfect crystalline packing, which helps to lower the melting point and broaden the temperature range over which the nematic phase is stable.[7]

The systematic variation of the alkyl chain length in a homologous series provides a clear illustration of the structure-property relationship. As the chain length (n) increases, there is a general, albeit non-linear, trend in the phase transition temperatures.

Table 1: Phase Transition Temperatures for the Homologous Series of 4-Cyanophenyl 4-Alkylbenzoates

| Alkyl Chain (n) | Compound Name | Melting Point (Cr → N/I) (°C) | Clearing Point (N → I) (°C) | Nematic Range (°C) |

| 3 | 4-Cyanophenyl 4-propylbenzoate | 78 | 89 | 11 |

| 4 | 4-Cyanophenyl 4-butylbenzoate | 63 | 101 | 38 |

| 5 | 4-Cyanophenyl 4-pentylbenzoate | 55 | 98 | 43 |

| 6 | 4-Cyanophenyl 4-hexylbenzoate | 48 | 95 | 47 |

| 7 | 4-Cyanophenyl 4-heptylbenzoate | 54 | 94 | 40 |

| 8 | 4-Cyanophenyl 4-octylbenzoate | 56 | 97 | 41 |

Note: Data compiled from various sources. Exact transition temperatures can vary slightly depending on purity and measurement technique. This relationship allows for the precise tuning of material properties by chemical synthesis to meet the demands of specific applications.

Synthesis of Cyanophenyl Benzoate Liquid Crystals

The synthesis of 4-cyanophenyl 4-alkylbenzoates is typically achieved through a standard esterification reaction, a cornerstone of organic synthesis. The most common route involves the reaction of a 4-alkylbenzoyl chloride with 4-cyanophenol.

Experimental Protocol: Synthesis of 4-Cyanophenyl 4-Heptylbenzoate

This protocol describes a representative synthesis. Researchers should always adhere to standard laboratory safety procedures, including the use of personal protective equipment.

Step 1: Preparation of 4-Heptylbenzoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-heptylbenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (approx. 2-3 equivalents) in excess.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-heptylbenzoyl chloride is a pale yellow liquid and can often be used in the next step without further purification.

Step 2: Esterification

-

Dissolve 4-cyanophenol (1 equivalent) in a suitable dry solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine, in a separate flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the 4-heptylbenzoyl chloride (1 equivalent) from Step 1 to the cooled solution of 4-cyanophenol dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid (e.g., 1M HCl) and extract with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain the final product as a white crystalline solid.

References

- 1. US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Figure 8 from George William Gray CBE MRIA FRSE. 4 September 1926 — 12 May 2013 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 7. dakenchem.com [dakenchem.com]

- 8. Pramana Journal of Physics | Indian Academy of Sciences [ias.ac.in]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Cyanophenyl 4-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Cyanophenyl 4-methylbenzoate (C₁₅H₁₁NO₂), a compound of interest in materials science and organic synthesis. We delve into the core analytical techniques essential for structural elucidation and purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of how each spectrum is generated and interpreted, grounded in established scientific principles. The protocols and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Blueprint

This compound is an aromatic ester featuring two key functional groups: a nitrile (-C≡N) and an ester (-COO-). This unique combination of an electron-withdrawing nitrile group and the ester linkage makes it a valuable building block, particularly in the synthesis of liquid crystals and other functional polymers. Accurate and unambiguous characterization is paramount to understanding its chemical behavior and ensuring its suitability for downstream applications. Spectroscopic analysis provides the necessary "fingerprint" to confirm its identity and purity.

The rationale for employing a multi-technique approach (NMR, IR, MS) lies in the complementary nature of the data obtained. While NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, IR spectroscopy identifies the specific functional groups present. Mass spectrometry, in turn, confirms the molecular weight and can offer insights into the molecule's fragmentation patterns, further corroborating the proposed structure.

Below is the chemical structure of this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and deduce the electronic environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of CDCl₃ is standard for many organic molecules due to its excellent dissolving power and minimal spectral interference.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and provides a reference point for all other chemical shifts.[1]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. The spectrum is typically acquired on a 400 or 500 MHz spectrometer.[2]

-

Data Acquisition: A standard one-pulse experiment is usually sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans. For a sample of this concentration, 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet (d) | 2H | Protons ortho to the ester group (benzoyl moiety) |

| ~7.75 | Doublet (d) | 2H | Protons ortho to the cyano group (phenyl moiety) |

| ~7.35 | Doublet (d) | 2H | Protons meta to the ester group (benzoyl moiety) |

| ~7.30 | Doublet (d) | 2H | Protons meta to the cyano group (phenyl moiety) |

| ~2.45 | Singlet (s) | 3H | Methyl group protons |

Note: Predicted values are based on spectral data from analogous structures such as 4-nitrophenyl-4-methylbenzoate and related benzoate esters.[3]

Interpretation and Causality

-

Aromatic Region (7.0-8.5 ppm): The spectrum is characterized by four distinct doublets. The protons on the 4-methylbenzoyl ring ortho to the electron-withdrawing ester carbonyl group are expected to be the most deshielded, appearing furthest downfield (~8.10 ppm). The protons on the 4-cyanophenyl ring are also split into two doublets. The powerful electron-withdrawing nature of the nitrile group deshields the ortho protons (~7.75 ppm) relative to the meta protons (~7.30 ppm).

-

Aliphatic Region (~2.45 ppm): A sharp singlet integrating to three protons is characteristic of the methyl group. Its singlet nature arises from the absence of adjacent protons, and its chemical shift is typical for a methyl group attached to an aromatic ring.[2]

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons (those without attached protons), which are invisible in ¹H NMR.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, but the ¹³C nucleus is observed.

-

Instrumentation: Tune the spectrometer to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).[2]

-

Data Acquisition: A standard proton-decoupled experiment is used, which collapses all C-H splitting, resulting in a spectrum where each unique carbon appears as a single line. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a satisfactory signal-to-noise ratio.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Ester Carbonyl (C=O) |

| ~154 | C-O (cyanophenyl ring) |

| ~145 | C-CH₃ (benzoyl ring) |

| ~134 | C-CN (cyanophenyl ring) |

| ~132 | CH (ortho to ester on benzoyl ring) |

| ~130 | CH (meta to ester on benzoyl ring) |

| ~126 | C-COO (benzoyl ring) |

| ~123 | CH (meta to CN on cyanophenyl ring) |

| ~118 | Cyano (C≡N) |

| ~110 | CH (ortho to CN on cyanophenyl ring) |

| ~22 | Methyl (CH₃) |

Note: Chemical shifts are estimated based on standard values and data from similar structures like methyl 4-methylbenzoate and methyl 4-cyanobenzoate.[4][5][6]

Interpretation and Causality

-

Downfield Region (>100 ppm): The ester carbonyl carbon is the most deshielded (~165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms. The aromatic carbons span a range from ~110 to ~154 ppm, with their specific shifts influenced by the attached functional groups. The carbon attached to the nitrile group (C-CN) is shifted downfield due to the inductive effect of the nitrile.

-

Upfield Region (<100 ppm): The only signal in this region is the methyl carbon at ~22 ppm, which is typical for an alkyl group attached to an aromatic system.[5]

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. When irradiated with infrared light, functional groups absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending). This makes IR an excellent tool for functional group identification.

Experimental Protocol: Acquiring an ATR-IR Spectrum Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2230 | C≡N Stretch | Nitrile |

| ~1735 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1270, ~1100 | C-O Stretch | Ester |

Note: Frequencies are based on typical values for these functional groups and data from analogous compounds.[7][8]

Interpretation and Causality The IR spectrum provides clear, unambiguous evidence for the key functional groups:

-

Nitrile (C≡N): A sharp, strong absorption around 2230 cm⁻¹ is a definitive marker for the nitrile group.[7] Its intensity and characteristic position make it easy to identify.

-

Ester (C=O): A very strong, sharp peak around 1735 cm⁻¹ is characteristic of the carbonyl stretch of an aromatic ester. Conjugation with the aromatic ring slightly lowers this frequency from that of a saturated ester.

-

Ester (C-O): The C-O stretching vibrations of the ester group typically appear as two strong bands in the 1300-1000 cm⁻¹ region.

-

Aromatic Rings: The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C ring stretching absorptions around 1600 cm⁻¹ confirm the aromatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can reveal structural information through analysis of its fragmentation patterns.

Experimental Protocol: Acquiring an EI-MS Spectrum Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint."

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectrometry Data Summary

| m/z (Mass-to-Charge Ratio) | Ion Identity |

| 237 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation) |

| 102 | [NCC₆H₄]⁺ (4-cyanophenyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the 4-methylbenzoyl fragment) |

Note: The molecular formula C₁₅H₁₁NO₂ gives a monoisotopic mass of 237.0790 Da.[9] The fragmentation pattern is predicted based on the known stability of acylium and tropylium ions.

Interpretation and Fragmentation Pathway The molecular ion peak [M]⁺ at m/z 237 confirms the molecular weight of the compound. The primary fragmentation pathway for esters is cleavage of the C-O bond.

-

m/z 119: This prominent peak results from the formation of the stable 4-methylbenzoyl acylium ion. This is often a base peak in the spectra of similar benzoate esters.

-

m/z 91: The 4-methylbenzoyl cation can lose carbon monoxide (CO) and rearrange to form the highly stable tropylium ion.

-

m/z 102: This fragment corresponds to the 4-cyanophenyl radical cation, resulting from cleavage on the other side of the ester oxygen.

Caption: Simplified EI fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the critical nitrile and ester functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols outlined in this guide serve as a robust framework for the analysis of this compound, ensuring high standards of scientific rigor and reproducibility for researchers in the field.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]

- 7. 4-cyanophenyl 2-methylbenzoate (89013-79-6) for sale [vulcanchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]

1H NMR and 13C NMR spectrum of 4-Cyanophenyl 4-methylbenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Cyanophenyl 4-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, definitive technique in modern chemistry for the elucidation of molecular structures. For researchers, scientists, and professionals in drug development, a profound understanding of NMR spectral data is not merely advantageous but essential for confirming molecular identity, purity, and conformation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₁₅H₁₁NO₂), a molecule that serves as an excellent case study due to its distinct functional groups—ester, nitrile, and substituted aromatic rings.[1][2]

Our exploration will delve beyond a superficial peak assignment. We will dissect the causal electronic effects that govern the chemical shifts and coupling constants observed in the spectra. This document is structured to provide not just data, but a field-proven logical framework for spectral interpretation, grounded in authoritative principles and methodologies.

Molecular Architecture and Symmetry Considerations

To accurately interpret the NMR spectra, one must first understand the molecule's structure and symmetry. This compound consists of a 4-methylbenzoyl group linked via an ester oxygen to a 4-cyanophenyl ring.

Caption: Numbering scheme for this compound.

Each aromatic ring is para-substituted, which imparts a high degree of symmetry. This results in chemically equivalent pairs of protons and carbons (e.g., H2' is equivalent to H6', C3 is equivalent to C5). Consequently, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced from what would be expected for an unsubstituted analogue. The aromatic protons on each ring will form an AA'BB' spin system, which often simplifies and appears as a pair of distinct doublets, especially at higher field strengths.[3]

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the number of distinct proton environments, their relative ratios (integration), and the connectivity of adjacent protons (spin-spin coupling).

Predicted ¹H NMR Spectrum

The spectrum can be logically divided into two regions: the aromatic region and the aliphatic region.

Aromatic Region (δ 7.0 - 8.5 ppm)

This region contains signals from the eight protons on the two phenyl rings. Due to the electronic influence of the substituents, four distinct signals are expected. A general chemical shift range for aromatic protons is 6.0-8.5 ppm.[4]

-

Protons on the 4-Methylbenzoate Ring (H-2', H-6' and H-3', H-5'):

-

H-2', H-6' (ortho to C=O): These protons are significantly deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. They are expected to resonate at a high chemical shift, likely around δ 8.10 ppm . The signal will appear as a doublet due to coupling with H-3' and H-5'.

-

H-3', H-5' (meta to C=O): These protons are ortho to the electron-donating methyl group, which provides a slight shielding effect. They will appear upfield relative to their counterparts on the same ring, predicted around δ 7.34 ppm . This signal will also be a doublet, coupling with H-2' and H-6'. A similar pattern is seen in 4-nitrophenyl-4-methylbenzoate.[5]

-

-

Protons on the 4-Cyanophenyl Ring (H-2, H-6 and H-3, H-5):

-

H-3, H-5 (ortho to -CN): The nitrile group is strongly electron-withdrawing and deshielding. These protons are expected to be downfield, predicted around δ 7.75 ppm . The signal will be a doublet.

-

H-2, H-6 (ortho to Ester Oxygen): These protons are ortho to the ester oxygen, which is electron-donating through resonance but part of an overall electron-withdrawing ester group. They are expected to be the most upfield of the aromatic protons, predicted around δ 7.40 ppm . This signal will appear as a doublet.

-

Aliphatic Region (δ 2.0 - 3.0 ppm)

This region contains the signal from the methyl group protons.

-

-CH₃ Protons: The methyl group attached to the benzoate ring is in a benzylic position. Its signal is expected to be a sharp singlet, as there are no adjacent protons to couple with. The typical chemical shift for such a group is around 2.2-3.0 ppm.[4] Based on data for methyl 4-methylbenzoate, a shift of approximately δ 2.48 ppm is predicted.[5][6]

Summary of Predicted ¹H NMR Data

| Assigned Protons | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |

| H-2', H-6' | ~ 8.10 | 2H | Doublet (d) | ~ 8.5 Hz |

| H-3, H-5 | ~ 7.75 | 2H | Doublet (d) | ~ 9.0 Hz |

| H-2, H-6 | ~ 7.40 | 2H | Doublet (d) | ~ 9.0 Hz |

| H-3', H-5' | ~ 7.34 | 2H | Doublet (d) | ~ 8.5 Hz |

| -CH₃ | ~ 2.48 | 3H | Singlet (s) | N/A |

Part 2: ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. For this compound, we expect a total of 10 signals: one carbonyl, one nitrile, one methyl, and seven distinct aromatic carbons.

Predicted ¹³C NMR Spectrum

Carbonyl and Nitrile Carbons

-

Ester Carbonyl (C=O): This carbon is highly deshielded and typically resonates between δ 160-180 ppm .[7] For aromatic esters, this is often observed around δ 165 ppm .[8]

-

Nitrile Carbon (-C≡N): The nitrile carbon appears in a characteristic window of δ 115-125 ppm .[7] Its signal is often of lower intensity due to the lack of attached protons and longer relaxation times.

Aromatic Carbons (δ 110 - 155 ppm)

The assignment of aromatic carbons is based on the predictable electronic effects of the substituents.

-

4-Methylbenzoate Carbons:

-

C-4' (ipso to -CH₃): This carbon is attached to the electron-donating methyl group and is expected around δ 145 ppm .

-

C-2'/C-6': These carbons are meta to the methyl group and ortho to the carbonyl. The deshielding effect of the carbonyl dominates, placing them around δ 130 ppm .

-

C-3'/C-5': These carbons are ortho to the methyl group and experience its shielding effect. They are predicted around δ 129.5 ppm .

-

C-1' (ipso to C=O): This carbon is attached to the carbonyl and is typically found around δ 126 ppm .

-

-

4-Cyanophenyl Carbons:

-

C-1 (ipso to -O-): This carbon is attached to the deshielding ester oxygen and is expected to be the most downfield aromatic carbon, around δ 154 ppm .

-

C-3/C-5: These carbons are meta to the ester oxygen and ortho to the strongly electron-withdrawing cyano group, placing them around δ 134 ppm .

-

C-2/C-6: These carbons are ortho to the ester oxygen and meta to the cyano group. They will be more shielded, resonating around δ 123 ppm .

-

C-4 (ipso to -CN): This carbon, attached to the cyano group, is significantly shielded and is predicted to appear around δ 113 ppm .

-

Aliphatic Carbon

-

Methyl Carbon (-CH₃): This carbon resonates in the aliphatic region, typically around δ 21-22 ppm .[7][8]

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) |

| C=O (Ester) | ~ 165.0 |

| C-1 (ipso to O) | ~ 154.0 |

| C-4' (ipso to CH₃) | ~ 145.0 |

| C-3/C-5 | ~ 134.0 |

| C-2'/C-6' | ~ 130.0 |

| C-3'/C-5' | ~ 129.5 |

| C-1' (ipso to C=O) | ~ 126.0 |

| C-2/C-6 | ~ 123.0 |

| -C≡N (Nitrile) | ~ 118.0 |

| C-4 (ipso to CN) | ~ 113.0 |

| -CH₃ (Methyl) | ~ 21.8 |

Part 3: Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data requires a standardized and validated protocol. The following methodology represents a robust approach for the analysis of this compound.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The choice of solvent can influence chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS) if an aromatic solvent like C₆D₆ were used.[9][10]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the crowded aromatic region.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Set to approximately 16 ppm to cover the expected range of all proton signals.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

¹³C NMR Spectrum Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

-

Spectral Width: Set to approximately 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 512 to 2048, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to δ 77.16 ppm for ¹³C NMR.[11]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Experimental Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-methylbenzoate(99-75-2) 1H NMR [m.chemicalbook.com]

- 7. compoundchem.com [compoundchem.com]

- 8. rsc.org [rsc.org]

- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 4-Cyanophenyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 4-Cyanophenyl 4-methylbenzoate (CAS No. 32792-42-0). With a focus on its melting and boiling points, this document delves into the experimental methodologies for their determination, the underlying structure-property relationships that govern these characteristics, and the relevance of this compound in the fields of materials science and pharmaceutical development. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of aromatic esters.

Introduction: The Molecular Architecture and Significance of this compound

This compound is a bifunctional aromatic ester characterized by a rigid core structure composed of two phenyl rings linked by an ester group. One ring is substituted with a cyano (-C≡N) group at the para-position, while the other bears a methyl (-CH₃) group, also at the para-position. This specific arrangement of functional groups imparts a unique combination of polarity, linearity, and thermal stability to the molecule, making it a compound of interest in specialized applications.

The presence of the highly polar cyano group and the ester linkage suggests potential for strong intermolecular dipole-dipole interactions, which significantly influence its physical properties. The overall linear geometry of the molecule is a key feature that makes it and similar compounds suitable for applications in liquid crystal technologies.[1] Furthermore, the constituent chemical motifs, such as the cyanophenyl and methylbenzoate moieties, are prevalent in various biologically active molecules, hinting at its potential as an intermediate or building block in medicinal chemistry and drug discovery.[2][3]

This guide will provide a detailed examination of the key physical parameters of this compound, offering both established data and the scientific principles that rationalize these values.

Core Physical Properties

The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity, molecular structure, and the nature of its intermolecular forces. For this compound, these properties are critical for its handling, purification, and application.

| Physical Property | Value | Source |

| Melting Point | 142-143 °C | [4] |

| Boiling Point | 411.3 ± 38.0 °C (Predicted) | [4] |

| Molecular Formula | C₁₅H₁₁NO₂ | [4] |

| Molar Mass | 237.25 g/mol | [4] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [4] |

Experimental Determination of Physical Properties

The accurate determination of melting and boiling points is crucial for the characterization of this compound. The following sections outline standard laboratory protocols for these measurements, emphasizing the principles behind the procedures to ensure data integrity.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a widely used technique for accurate melting point determination.

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the high predicted boiling point of this compound, specialized techniques are required for its experimental determination to avoid thermal decomposition. The distillation method is suitable for larger quantities, while the capillary method can be adapted for smaller sample sizes.

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is heated in a suitable high-temperature bath (e.g., silicone oil). A thermometer is positioned to measure the temperature of the vapor.

-

Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

-

Recording the Boiling Point: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Structure-Property Relationships: A Deeper Dive

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of its functional groups and overall geometry dictates the strength of intermolecular forces, which in turn determines its melting and boiling points.

-

The Role of the Cyano Group: The cyano group (-C≡N) is strongly polar due to the high electronegativity of nitrogen. This polarity leads to significant dipole-dipole interactions between molecules, which require more energy to overcome, thus contributing to a higher melting and boiling point.

-

The Influence of the Aromatic Ester Moiety: The ester group (-COO-) is also polar, and the two aromatic rings provide a large surface area for van der Waals interactions (specifically, π-π stacking). The rigid, planar nature of the benzoate structure can facilitate efficient packing in the solid state, leading to a relatively high melting point.

-

Molecular Symmetry and Packing: The para-substitution pattern of the functional groups on the phenyl rings gives the molecule a high degree of linearity and symmetry. This allows for close packing in the crystal lattice, maximizing intermolecular forces and resulting in a high melting point.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the esterification of 4-cyanophenol with 4-methylbenzoyl chloride. This reaction, a type of nucleophilic acyl substitution, is a standard procedure in organic synthesis.

Reaction Scheme:

4-cyanophenol + 4-methylbenzoyl chloride → this compound + HCl

General Protocol:

-

Reactant Preparation: 4-cyanophenol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine). The base is crucial to neutralize the hydrochloric acid byproduct.

-

Addition of Acyl Chloride: 4-methylbenzoyl chloride is added dropwise to the solution of 4-cyanophenol at a controlled temperature, typically 0 °C, to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with dilute acid and brine to remove the base and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization, to yield pure this compound.

Diagram of Synthesis Pathway:

Caption: Synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of research and development.

Liquid Crystal Technology

The rigid, rod-like structure and high polarity of this compound are characteristic features of molecules that exhibit liquid crystalline properties.[1] The cyano group, in particular, is known to induce a strong positive dielectric anisotropy, which is a critical property for the alignment of liquid crystals in an electric field.[2] This makes compounds of this class essential components in the formulation of liquid crystal mixtures for displays (LCDs) and other electro-optical devices.[5] While specific studies on the liquid crystalline behavior of this compound are not abundant in the literature, its structural similarity to known liquid crystal molecules suggests its potential in this field.

Pharmaceutical and Medicinal Chemistry

Several chemical suppliers list this compound as an intermediate for the "synthesis of pharmaceutical raw materials and research and development of new drugs".[3] The cyanophenyl moiety is a known pharmacophore and can serve as a precursor to other functional groups, such as tetrazoles, which are important in drug design (e.g., in angiotensin II receptor antagonists).[2] The methylbenzoate portion can also be found in various bioactive molecules. While direct applications of this compound in marketed drugs are not readily documented, its availability and chemical functionality make it a potentially useful building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a compound with well-defined physical properties that are a direct result of its distinct molecular architecture. Its high melting point and predicted high boiling point are rationalized by the strong intermolecular forces arising from its polar functional groups and linear, symmetric structure. Standard laboratory techniques can be employed for the precise determination of these properties. The likely synthetic route via esterification is straightforward and scalable. While its primary documented applications are in the realm of materials science, particularly as a potential liquid crystal component, its role as an intermediate in pharmaceutical research and development warrants further investigation. This guide provides a solid foundation for researchers and professionals working with this and structurally related compounds.

References

An In-Depth Technical Guide to the Solubility of 4-Cyanophenyl 4-methylbenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyanophenyl 4-methylbenzoate, a compound of interest in the development of liquid crystals and other advanced materials. In the absence of extensive empirical solubility data, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSP) to predict and rationalize its behavior in a range of common organic solvents. Furthermore, it outlines a robust experimental protocol for the empirical determination of solubility, providing researchers with the tools to validate and expand upon the theoretical framework presented. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of solute-solvent interactions to optimize their formulation and crystallization processes.

Introduction: The Significance of Solubility in Material Science

The solubility of a compound is a critical physicochemical property that governs its behavior in solution and is paramount in a multitude of applications, from pharmaceutical formulation to the synthesis of advanced materials. For this compound, an understanding of its solubility is crucial for its purification, crystallization, and formulation into functional materials such as liquid crystal displays.[1] The molecular structure, characterized by aromatic rings, an ester linkage, a methyl group, and a polar cyano group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

This guide will first delve into the intrinsic properties of this compound, followed by a theoretical prediction of its solubility using the Hansen Solubility Parameter (HSP) framework. A practical, step-by-step experimental procedure for determining solubility via the well-established shake-flask method is then provided. Finally, a discussion on the interplay of factors influencing solubility will equip the reader with the knowledge to rationally select solvents for various applications.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. Key properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₂ | [2][3] |

| Molar Mass | 237.25 g/mol | [2] |

| Melting Point | 142-143 °C | [2] |

| Boiling Point (Predicted) | 411.3 ± 38.0 °C | [2] |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | [3] |

| Structure |

The presence of both nonpolar (aromatic rings, methyl group) and polar (ester and cyano groups) functionalities suggests that its solubility will be highest in solvents with intermediate polarity that can engage in both nonpolar and polar interactions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility. The Hansen Solubility Parameter (HSP) model provides a quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰⁵) |

| δD (Dispersion) | 19.2 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 5.8 |

| δT (Total) | 21.9 |

Predicted Solubility in Common Organic Solvents

By comparing the HSP of this compound with those of various organic solvents, we can predict its relative solubility. The "Hansen Distance" (Ra) quantifies the difference between the HSP of the solute and the solvent. A smaller Ra value indicates a higher likelihood of good solubility.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Table 3 provides a list of common organic solvents, their respective HSPs, and the calculated Hansen Distance (Ra) to this compound, allowing for a ranked prediction of solubility.

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Hansen Distance (Ra) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 8.5 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.2 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.0 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.9 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.5 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.9 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 18.4 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.5 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.7 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.8 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 38.3 | Very Low |

Based on this analysis, solvents like Toluene, Tetrahydrofuran (THF), Dichloromethane, Acetone, Ethyl Acetate, and Chloroform are predicted to be good solvents for this compound. Solvents with strong hydrogen bonding capabilities like methanol and ethanol, and nonpolar alkanes like n-hexane, are predicted to be poor solvents. Water is predicted to be a very poor solvent.

Experimental Verification: A Protocol for Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical verification is essential for scientific rigor. The "shake-flask" method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[8][9][10][11][12]

Materials and Equipment

-

This compound (purified by recrystallization)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. For finer suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the intrinsic properties of the solute and solvent can influence solubility:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the crystal.

-

Polarity: As predicted by the HSP model, the polarity of both the solute and the solvent is a primary determinant of solubility. The presence of the polar cyano and ester groups in this compound necessitates a solvent with some degree of polarity for effective dissolution.

-

Molecular Size and Shape: Larger molecules generally have lower solubility as it is more difficult for solvent molecules to surround them.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the crystalline solid together (lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. A high melting point, as seen with this compound, often indicates a strong crystal lattice and can correlate with lower solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the theoretical framework of Hansen Solubility Parameters, we have predicted its solubility profile, identifying solvents such as toluene, THF, and dichloromethane as promising candidates for achieving high solubility. The detailed experimental protocol for the shake-flask method offers a clear pathway for researchers to empirically validate these predictions and generate precise solubility data. A thorough understanding of the principles and methods outlined in this guide will empower scientists to make informed decisions in the selection of solvents for the purification, processing, and formulation of this compound and other similar advanced materials.

References

- 1. Methyl 4-cyano-2-methylbenzoate | C10H9NO2 | CID 18766060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. who.int [who.int]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. scielo.br [scielo.br]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyanophenyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 4-Cyanophenyl 4-methylbenzoate, a molecule of interest in materials science and potentially as a fragment in medicinal chemistry. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to predict its thermal behavior. We will explore its physicochemical properties, outline standard methodologies for thermal analysis, propose a likely decomposition pathway, and discuss the factors influencing its stability. This document serves as an essential resource for professionals requiring a deep understanding of the thermal characteristics of this and related compounds.

Introduction and Physicochemical Properties